molecular formula C7H11ClO3 B1580909 Ethyl 5-chloro-5-oxopentanoate CAS No. 5205-39-0

Ethyl 5-chloro-5-oxopentanoate

Cat. No.: B1580909
CAS No.: 5205-39-0
M. Wt: 178.61 g/mol
InChI Key: KKJAQUGGQMCNJY-UHFFFAOYSA-N
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Description

Ethyl 5-chloro-5-oxopentanoate is an organic compound with the molecular formula C7H11ClO3. . This compound is characterized by its ester functional group and a chlorine atom attached to the fifth carbon of the pentanoate chain. It is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of ethyl 5-chloro-5-oxopentanoate typically involves the reaction of glutaric acid monoethyl ester with an appropriate acid chloride reagent . The reaction conditions often include the use of a solvent such as dichloromethane and a base like pyridine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-chloro-5-oxopentanoate can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines or thiols.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Reduction: The carbonyl group can be reduced to form the corresponding alcohol.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or primary amines in the presence of a base like triethylamine.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

    Nucleophilic Substitution: Formation of substituted pentanoates.

    Hydrolysis: Formation of 5-chloropentanoic acid.

    Reduction: Formation of 5-chloro-5-hydroxypentanoate.

Scientific Research Applications

Ethyl 5-chloro-5-oxopentanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme-catalyzed reactions involving ester hydrolysis.

    Medicine: Investigated for its potential use in the development of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Ethyl 5-chloro-5-oxopentanoate can be compared with other similar compounds such as:

    Ethyl 5-bromo-5-oxopentanoate: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and applications.

    Ethyl 5-iodo-5-oxopentanoate: Contains an iodine atom, which can affect the compound’s reactivity and stability.

    Ethyl 5-fluoro-5-oxopentanoate:

The uniqueness of this compound lies in its specific reactivity profile and the balance between its electrophilic and nucleophilic sites, making it a versatile compound in various chemical transformations.

Properties

IUPAC Name

ethyl 5-chloro-5-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClO3/c1-2-11-7(10)5-3-4-6(8)9/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKJAQUGGQMCNJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80966418
Record name Ethyl 5-chloro-5-oxopentanoate
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Molecular Weight

178.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5205-39-0
Record name Pentanoic acid, 5-chloro-5-oxo-, ethyl ester
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-chloro-5-oxovalerate
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Record name 5205-39-0
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Record name Ethyl 5-chloro-5-oxopentanoate
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Record name Ethyl 5-chloro-5-oxovalerate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of Ethyl 5-chloro-5-oxopentanoate in the synthesis of Calcimycin analogs?

A1: this compound acts as a reagent in the condensation reaction with Calcimycin (A23187) to produce a new derivative, CD3 []. This derivative is one of three synthesized in the study, with the others utilizing similar compounds with longer carbon chains (ethyl 7-chloro-7-oxoheptanoate and 9-chloro-9-oxononanoate) []. The condensation reaction specifically occurs between the carboxylic acid group of this compound and the benzoxazole nitrogen of Calcimycin [].

Q2: How does the addition of the this compound moiety affect the acidity of the resulting Calcimycin analog (CD3)?

A2: The research indicates that attaching the aliphatic carboxylic arm from this compound to the benzoxazole nitrogen of Calcimycin significantly increases the acidity of the carboxylic function in the resulting CD3 analog by approximately 3 log units []. This dramatic increase is attributed to the electron-withdrawing effect of the amide group adjacent to the benzoxazole ring, which influences the electron density of the linked aliphatic carboxylic function [].

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